molecular formula C25H19N3O3S B2381697 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 923088-08-8

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2381697
CAS No.: 923088-08-8
M. Wt: 441.51
InChI Key: GKQZSNXPWONJJH-UHFFFAOYSA-N
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Description

The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a benzothiazole ring, a chromene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and a chromene ring, which is a type of oxygen-containing heterocycle. It also contains an amide functional group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole, chromene, and amide groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

A variety of derivatives of the chemical compound have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives like 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one showed significant antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans (Patel, Kumari, & Patel, 2012). Similarly, another study developed various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds, demonstrating considerable antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Application in Cell Imaging and Detection

A coumarin–pyrazolone probe derivative, specifically designed for the detection of Cr3+ ions, exhibited significant potential in living cell applications. The interaction between this derivative and Cr3+ ions resulted in a distinct color change, which could be observed in A-549 cells, demonstrating its utility in cell imaging (Mani et al., 2018).

Chemosensor Development

Certain derivatives, such as those incorporating benzothiazole, have been synthesized and demonstrated efficacy as chemosensors for detecting cyanide anions. These compounds underwent specific reactions in the presence of cyanide, leading to observable color changes, making them suitable for analytical applications (Wang et al., 2015).

Anticancer Potential

Some derivatives of the compound, specifically 2-oxo-2H-chromenylpyrazolecarboxylates, were synthesized and evaluated for their anticancer properties against various human cancer cell lines, including prostate, lung adenocarcinoma, and cervical cancer cells. These compounds displayed promising results in inhibiting cancer cell growth (Kumar et al., 2013).

Antioxidant Properties

Some novel derivatives, synthesized from the base compound, have been tested for their antioxidant properties. These studies aim to explore the potential use of these compounds in therapeutic applications where oxidative stress is a contributing factor (Mohamed & El-Sayed, 2019).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, it could be studied for potential medicinal uses, or for its chemical reactivity .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-15-10-11-16(2)22-21(15)27-25(32-22)28(14-18-8-5-6-12-26-18)23(29)19-13-17-7-3-4-9-20(17)31-24(19)30/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQZSNXPWONJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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